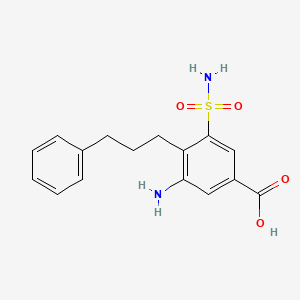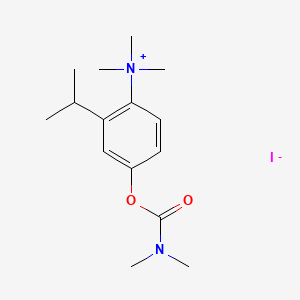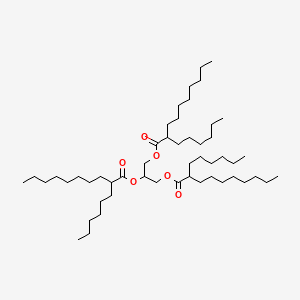
Calcium tris(1-methylethyl)naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium tris(1-methylethyl)naphthalenesulfonate: is a chemical compound with the molecular formula C38H50CaO6S2 . It is known for its unique structure, which includes a calcium ion coordinated with three 1-methylethyl naphthalenesulfonate groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium tris(1-methylethyl)naphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid derivatives with calcium salts under controlled conditions. The process may include steps such as sulfonation, neutralization, and crystallization to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure a steady production rate. Advanced techniques such as distillation, filtration, and drying are employed to achieve high purity and consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium tris(1-methylethyl)naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions may lead to the formation of naphthalene derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, sulfonate esters, and other functionalized compounds. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Calcium tris(1-methylethyl)naphthalenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives.
Wirkmechanismus
The mechanism of action of calcium tris(1-methylethyl)naphthalenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups can form strong ionic bonds with positively charged sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to calcium tris(1-methylethyl)naphthalenesulfonate include:
- Calcium dodecylbenzenesulfonate
- Calcium p-toluenesulfonate
- Calcium methanesulfonate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties such as solubility, reactivity, and stability. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
85614-33-1 |
|---|---|
Molekularformel |
C38H50CaO6S2 |
Molekulargewicht |
707.0 g/mol |
IUPAC-Name |
calcium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C19H26O3S.Ca/c2*1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h2*7-13H,1-6H3,(H,20,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
VODKAEOYQCMHAA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
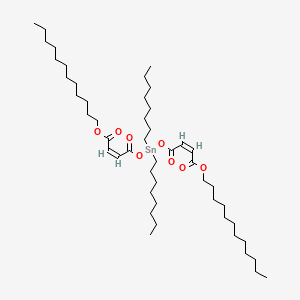
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)

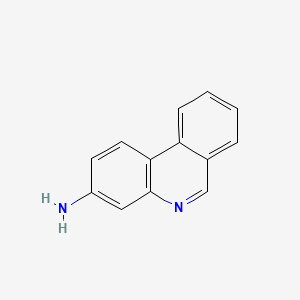
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)


